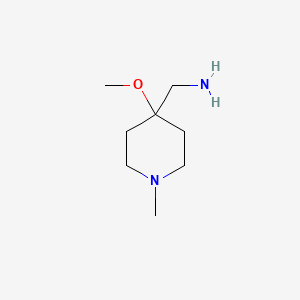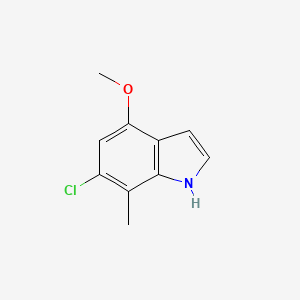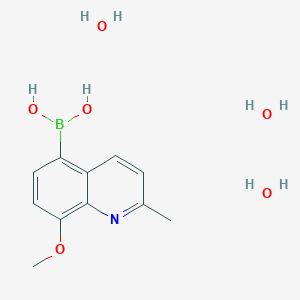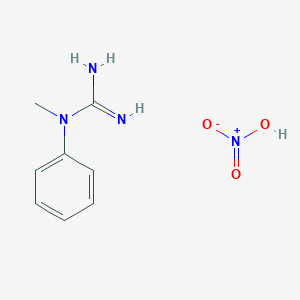
1-Methyl-1-phenylguanidine; nitric acid
Vue d'ensemble
Description
“1-Methyl-1-phenylguanidine; nitric acid” is a chemical compound with the molecular formula C8H12N4O3 . It is a derivative of guanidine, a versatile functional group in chemistry .
Synthesis Analysis
Guanidines, including 1-Methyl-1-phenylguanidine, can be synthesized through various methods. One common method involves the reaction of an amine with an activated guanidine precursor . Guanylation of various amines with cyanamide can also be used for the synthesis .
Molecular Structure Analysis
The molecular structure of “1-Methyl-1-phenylguanidine; nitric acid” consists of a guanidine group attached to a methyl and a phenyl group . The exact structure can be found in chemical databases .
Chemical Reactions Analysis
Nitric acid, a component of the compound, is a strong acid and reacts in different ways like an oxidizing reagent . It can react with metals, non-metals, and even organic compounds . The aromatic rings on tyrosine and tryptophan react with nitric acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of a substance like “1-Methyl-1-phenylguanidine; nitric acid” include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity .
Applications De Recherche Scientifique
Mutagenesis Studies
1-Methyl-1-phenylguanidine nitric acid is closely related to N-methyl-N-nitro-N-nitrosoguanidine (MNNG), a powerful mutagen used in various studies. For instance, Guerola, Ingraham, and Cerdá-Olmedo (1971) demonstrated its application in inducing mutations at specific loci in Escherichia coli, aiding in chromosome replication and mapping studies (Guerola, Ingraham, & Cerdá-Olmedo, 1971).
DNA Methylation
MNNG has been shown to methylate DNA in mammalian cells, as studied by Lawley and Thatcher (1970). They found that cellular thiol concentrations significantly influence the extent of DNA methylation, providing insights into cellular responses to DNA damage (Lawley & Thatcher, 1970).
Optimal Conditions for Cellular Mutagenesis
Research by Adelberg, Mandel, and Chen (1965) identified the optimal conditions for mutagenesis by NTG (a variant of MNNG) in Escherichia coli K12. This research contributes to the understanding of how these compounds can be used in laboratory settings to induce genetic mutations (Adelberg, Mandel, & Chen, 1965).
Antitumor Activity
1-Methyl-3-nitro-1-nitrosoguanidine, a related compound, has shown antitumor activity in mice, especially against ascites tumors, as investigated by Kilgore and Greenberg (1961) (Kilgore & Greenberg, 1961).
Gastric Carcinogenesis Model
Bralow et al. (1970) used N-Methyl-N′-nitro-N-nitrosoguanidine (NG) to produce carcinoma in the glandular stomach and duodenum of rats. This study helps in understanding the process of gastric carcinogenesis and the toxicity of NG (Bralow et al., 1970).
Cytotoxicity Studies
Bai et al. (2007) studied the effects of MNNG on thymocytes, including DNA alkylation and its impact on poly(ADP-ribose) polymerase activity, revealing insights into MNNG-induced cytotoxicity (Bai et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-1-phenylguanidine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.HNO3/c1-11(8(9)10)7-5-3-2-4-6-7;2-1(3)4/h2-6H,1H3,(H3,9,10);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBWASRDUNJKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-phenylguanidine; nitric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



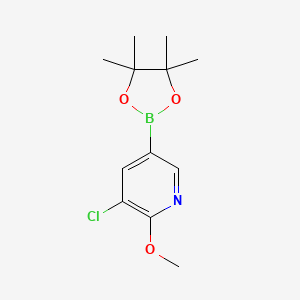
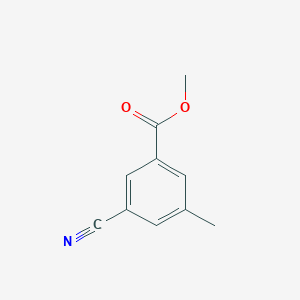
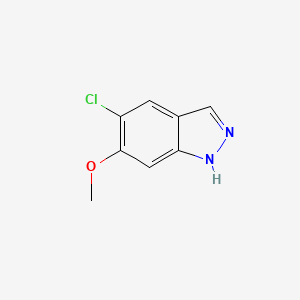
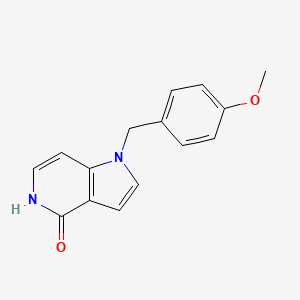
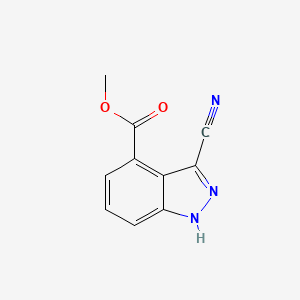
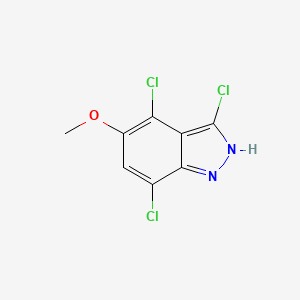
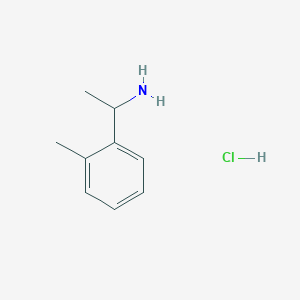
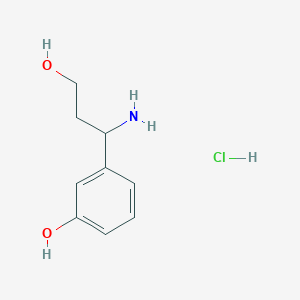
![3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B1423241.png)
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide](/img/structure/B1423242.png)

